molecular formula C13H12N2O5S B194465 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid CAS No. 28328-54-3

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

Cat. No. B194465
Key on ui cas rn: 28328-54-3
M. Wt: 308.31 g/mol
InChI Key: GVQZPZSQRCXSJI-UHFFFAOYSA-N
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Patent
US04176190

Procedure details

A mixture of 3-sulphamoyl-4-phenoxy-5-amino-benzoic acid (3.08 g=10 mmols); P. W. Feit, J. Med. Chem. 14,432 (1971), 2,5-dimethoxy-tetrahydrofurane (1.32 g=10 mmols) and 5 ml of glacial acetic acid is refluxed for 15 minutes in an oil bath and evaporated to dryness in vacuo and the residue is recrystallised from ethyl acetate; the compound melts at 209°-210° C.
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([NH2:21])[C:13]=1[O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:8]([OH:10])=[O:9])(=[O:4])(=[O:3])[NH2:2].CO[CH:24]1[CH2:28][CH2:27][CH:26](OC)O1>C(O)(=O)C>[S:1]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([N:21]2[CH:24]=[CH:28][CH:27]=[CH:26]2)[C:13]=1[O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:8]([OH:10])=[O:9])(=[O:3])(=[O:4])[NH2:2]

Inputs

Step One
Name
Quantity
3.08 g
Type
reactant
Smiles
S(N)(=O)(=O)C=1C=C(C(=O)O)C=C(C1OC1=CC=CC=C1)N
Step Two
Name
Quantity
1.32 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from ethyl acetate

Outcomes

Product
Name
Type
Smiles
S(N)(=O)(=O)C=1C=C(C(=O)O)C=C(C1OC1=CC=CC=C1)N1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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